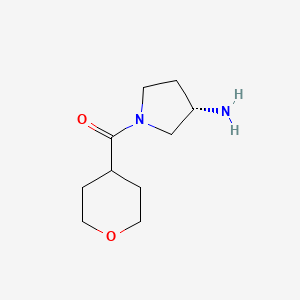
(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of “(TETRAHYDRO-2H-PYRAN-4-YL)METHANOL” involves several raw materials including ethanol, potassium hydroxide, acetone, sodium, tetrahydro-2H-pyran-4-carboxylic acid, 2,2’-dichlorodiethyl ether, tetrahydrofuran, lithium aluminum hydride, and diethyl malonate .Molecular Structure Analysis
The molecular structure of these compounds can be complex. For instance, the molecular formula of “(TETRAHYDRO-2H-PYRAN-4-YL)METHANOL” is C6H12O2, with a molecular weight of 116.16 . The InChI key for this compound is ROTONRWJLXYJBD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, “(TETRAHYDRO-2H-PYRAN-4-YL)METHANOL” has a boiling point of 105 °C, a density of 1.000±0.06 g/cm3 (Predicted), a flash point of 61° (142°F), and is slightly soluble in water .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The compound has been used in the synthesis of various heterocyclic compounds. For instance, it was involved in reactions with nucleophiles for the development of hydroxy pyrazole and hydroxy oxazole, with applications in anticancer evaluations (Gouhar & Raafat, 2015).
- It has also been part of the synthesis of derivatives containing pyrazole moieties, which are significant in heterocyclic chemistry and known for their biological and pharmacological activities. These compounds showed moderate antibacterial and antioxidant activities (Golea Lynda, 2021).
Antimicrobial and Anticancer Agents
- Some derivatives of this compound have shown promising results as antimicrobial and anticancer agents. For instance, a series of novel pyrazole derivatives showed higher anticancer activity than a reference drug and good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
- In another study, derivatives of this compound were synthesized and found to exhibit good antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Development of Novel Therapies
- This compound has been used in the synthesis of novel therapies, such as the RORγ inverse agonist GSK2981278A, a potential nonsteroidal therapy for psoriasis (Barcan et al., 2019).
- It has also played a role in the development of central nervous system depressants, with potential anticonvulsant properties and antipsychotic effects (Butler, Wise, & Dewald, 1984).
Green Synthesis and Eco-Friendly Applications
- The compound has been employed in green synthesis processes. For example, it was used in the synthesis of pyrano[2,3-c]phenazin-15-yl methanone derivatives under solvent-free conditions, emphasizing environmentally friendly methodologies (Taheri, Mohebat, & Moslemin, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-(oxan-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-9-1-4-12(7-9)10(13)8-2-5-14-6-3-8/h8-9H,1-7,11H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEFNCDGSDYVGA-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1441422.png)
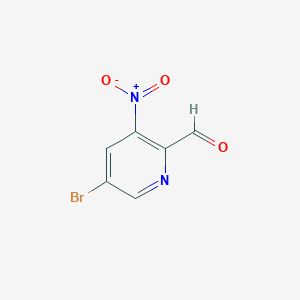
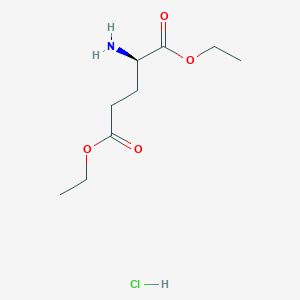
![4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1441427.png)
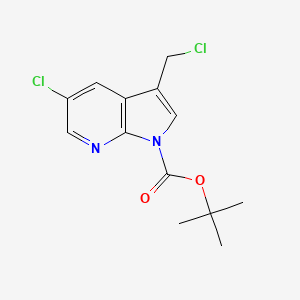
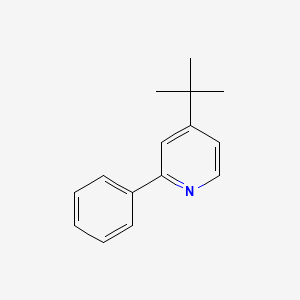
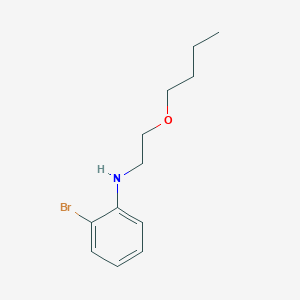
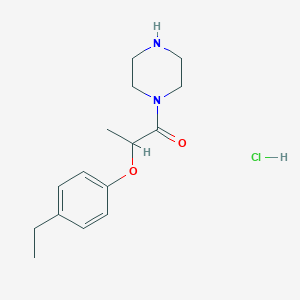
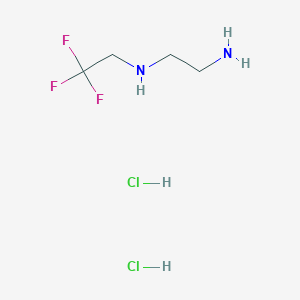
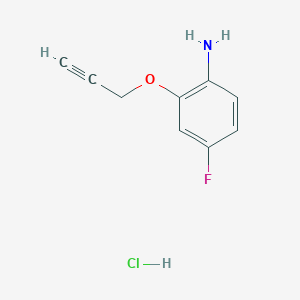
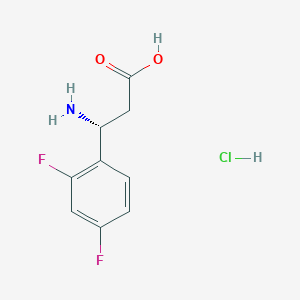
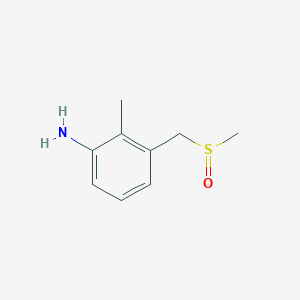
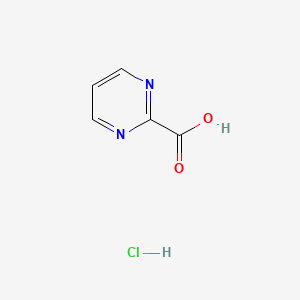
![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)